

Discovery and history of D-Sorbose

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An In-Depth Technical Guide to the Discovery and History of **D-Sorbose** and its Industrial Significance

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of **D-Sorbose** and its enantiomer, L-Sorbose. While **D-Sorbose** itself is a rare sugar, its history is inextricably linked to the large-scale industrial synthesis of L-ascorbic acid (Vitamin C), a landmark achievement in both chemistry and biotechnology. This document details the pivotal Reichstein process, outlining the critical microbial and chemical steps that transformed the production of this essential vitamin. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the evolution of these methods in modern biotechnology. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of carbohydrate chemistry and its historical impact on industrial synthesis.

Introduction: The Tale of Two Enantiomers

Sorbose is a ketose, a type of monosaccharide, that exists as two enantiomers: **D-Sorbose** and L-Sorbose.^{[1][2]} While chemically similar, their stereochemistry dictates vastly different roles in nature and industry. **D-Sorbose** is the rarer of the two, found in some plants like *Sparganium stoloniferum*. However, its enantiomer, L-Sorbose, became a cornerstone of industrial chemistry due to its role as a key intermediate in the synthesis of Vitamin C. The history of **D-Sorbose** is therefore best understood through the lens of the monumental effort to produce L-ascorbic acid, a journey that begins with the abundant and inexpensive D-glucose.

The Reichstein Process: A Hybrid of Biology and Chemistry

The industrial production of Vitamin C was revolutionized in 1933 by Nobel laureate Tadeusz Reichstein and his colleagues.^[3] The method they devised, known as the Reichstein process, is a remarkable fusion of microbial fermentation and chemical synthesis that enables the efficient conversion of D-glucose into L-ascorbic acid.^{[3][4]} This process remains a foundational method for Vitamin C production globally.^{[3][5]}

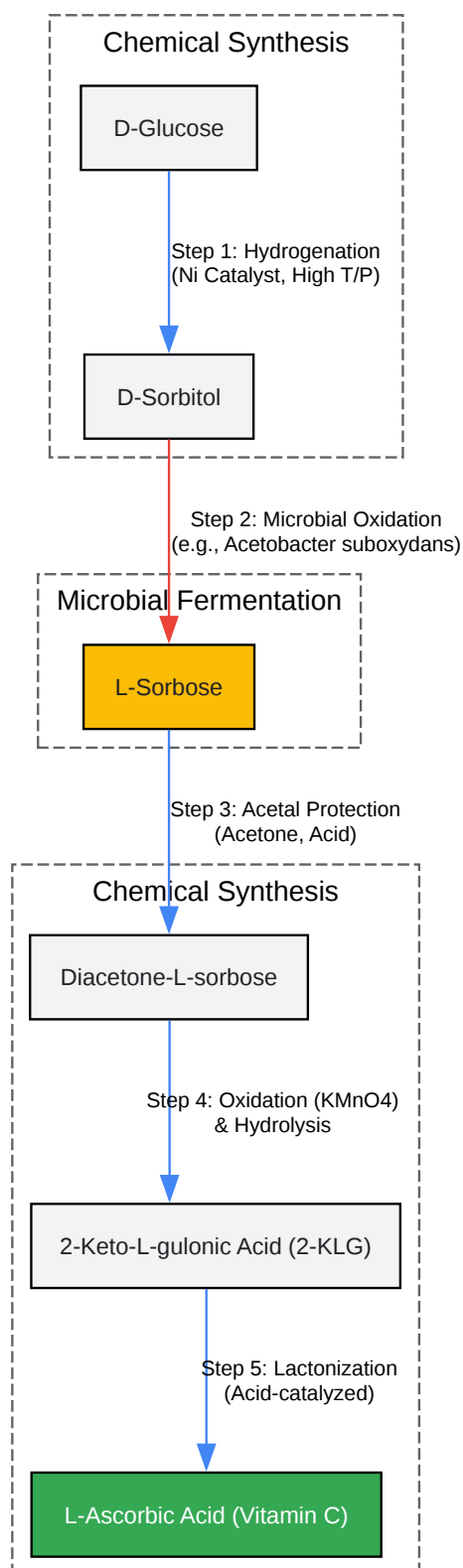
The genius of the Reichstein process lies in its use of a specific microbial oxidation step to achieve the correct stereochemistry, a feat that would be exceedingly difficult and costly to perform through purely chemical means.^[3] The overall process converts D-glucose to L-ascorbic acid through a series of intermediates, with L-Sorbose being the most critical.

The Core Pathway

The process begins with D-glucose and proceeds through the following key stages:

- **Hydrogenation:** D-glucose is chemically reduced to D-sorbitol.
- **Microbial Oxidation:** D-sorbitol is regioselectively oxidized by microorganisms to L-sorbose.
- **Protection & Oxidation:** The hydroxyl groups of L-sorbose are protected before the primary alcohol is oxidized to a carboxylic acid, forming 2-keto-L-gulonic acid (2-KLG).
- **Lactonization:** The final step involves an acid-catalyzed rearrangement and ring-closing to yield L-ascorbic acid.

The following diagram illustrates the workflow of the historical Reichstein process.



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Caption: Key stages of the historical Reichstein process for Vitamin C synthesis.

Detailed Methodologies and Scientific Rationale

Step 1: Catalytic Hydrogenation of D-Glucose to D-Sorbitol

This initial step prepares the substrate for the crucial fermentation stage.

- Protocol:
 - An aqueous solution of D-glucose (often from corn starch) is prepared.[\[5\]](#)
 - The solution is transferred to a high-pressure hydrogenation reactor.
 - A nickel catalyst is introduced.[\[5\]](#)
 - The mixture is subjected to high pressure (40–60 atm) and temperature (~120°C) under a hydrogen atmosphere.[\[5\]](#)
 - The reaction proceeds until the hydrogenation of the aldehyde group of glucose to a primary alcohol group is complete, yielding D-sorbitol.[\[3\]](#)
- Causality: D-glucose, an aldohexose, must be converted to its corresponding sugar alcohol, D-sorbitol. This is because the target microorganisms for the next step, such as *Acetobacter suboxydans*, possess dehydrogenases that act specifically on the hydroxyl groups of sorbitol, not the aldehyde group of glucose.

Step 2: Microbial Fermentation of D-Sorbitol to L-Sorbose

This is the most innovative step in the process, leveraging the stereospecificity of bacterial enzymes.

- Protocol:
 - A sterile fermentation medium containing D-sorbitol is prepared in a large-scale fermenter.[\[5\]](#)

- The medium is inoculated with a culture of a suitable bacterium, classically *Acetobacter suboxydans* or *Gluconobacter oxydans*.^{[4][6]}
- The fermentation is carried out under controlled conditions.
- The bacterial enzyme, sorbitol dehydrogenase, oxidizes the hydroxyl group at the C5 position of D-sorbitol to a ketone, yielding L-Sorbose.^[7]
- The process is monitored until maximum conversion is achieved, typically within 48-72 hours.^[5]
- Causality: The microbial oxidation is highly regioselective, targeting a specific hydroxyl group on the sorbitol backbone.^[7] This biological step provides the correct stereochemistry of L-Sorbose, which is essential for the final product, L-ascorbic acid. A purely chemical oxidation of sorbitol would result in a mixture of products and isomers, making purification difficult and yields low.^[6]

Parameter	Typical Value	Source
Microorganism	<i>Acetobacter suboxydans</i> / <i>Gluconobacter oxydans</i>	^{[3][6]}
Temperature	30–35°C	^[5]
pH	4.0–6.0	^{[3][5]}
Aeration	Required (aerobic process)	^[5]
Duration	48–72 hours	^[5]

Subsequent Chemical Steps to L-Ascorbic Acid

The conversion of L-Sorbose to Vitamin C involves several chemical transformations:

- Protection of Hydroxyl Groups: To selectively oxidize the primary alcohol at the C1 position, the other four hydroxyl groups must be protected. This is achieved by reacting L-sorbose with acetone and an acid catalyst to form diacetone-L-sorbose (2,3:4,6-diisopropylidene- α -L-sorbose).^{[3][6]} This choice of a common and inexpensive solvent as a protecting group was a key economic innovation by Reichstein.^[6]

- **Oxidation:** The unprotected primary hydroxyl group is then oxidized to a carboxylic acid. Historically, this was done with potassium permanganate (KMnO₄).^[3] The resulting product is then heated with water to hydrolyze the protective acetal groups, yielding 2-keto-L-gulonic acid (2-KLG).^[3]
- **Ring-Closing Lactonization:** The final step involves heating 2-KLG in the presence of a strong acid. This catalyzes an enolization and subsequent ring-closing reaction (lactonization) to form the final product, L-ascorbic acid.^[3]

Modern Developments and Production of D-Sorbose

While the Reichstein process was groundbreaking, research has continued to refine Vitamin C synthesis.

- **Two-Step Fermentation:** More modern methods, particularly prevalent in China, have replaced some of the chemical steps with additional fermentation.^{[1][5]} A second fermentation step using a different microorganism, such as *Ketogulonigenium vulgare*, can directly convert L-sorbose to 2-KLG, reducing the need for chemical protecting groups and harsh oxidants.^{[4][7]}
- **Direct Fermentation:** Researchers are actively exploring pathways for the direct one-step fermentation of glucose to 2-KLG or even L-ascorbic acid, which would further streamline the process.^{[3][8]} Recent discoveries have identified enzymes that can directly oxidize L-sorbose (an intermediate in the bio-oxidation of D-sorbitol) to L-ascorbic acid, opening new avenues for a more direct biological route.^{[4][8]}
- **Production of D-Sorbose:** Although less common, methods for producing **D-Sorbose** have also been developed. These often involve the microbial conversion of carbohydrates like D-galactitol and D-tagatose using bacteria from the genus *Pseudomonas*.^[9] The isomerization of D-glucose using a strong base resin has also been shown to produce both D- and L-Sorbose.^[10]

Conclusion

The story of **D-Sorbose** is fundamentally linked to the industrial quest for its enantiomer, L-Sorbose, and the subsequent synthesis of Vitamin C. The Reichstein process stands as a testament to the power of combining chemical and biological techniques to solve complex

synthetic challenges. It not only made a vital nutrient widely available but also laid the groundwork for the field of industrial biotechnology. As science advances, the processes continue to evolve, with an increasing emphasis on more efficient and sustainable biocatalytic methods. The history of sorbose thus serves as a powerful example of how fundamental scientific discovery translates into large-scale applications that have a profound impact on global health and industry.

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